(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate
Description
The compound "(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate" is a structurally complex molecule featuring three key moieties:
Thienoimidazolone Core: Derived from D-biotin [(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazole], a sulfur-containing heterocycle critical for binding avidin/streptavidin proteins .
Oleate Ester: A (9Z)-octadec-9-enoate (oleic acid) group esterified to a glycerol backbone, contributing to the compound’s amphiphilic nature .
This architecture suggests applications in drug delivery (via biotin-mediated targeting) or as a lipid-conjugate prodrug. However, its pharmacological profile remains understudied compared to analogs.
Properties
IUPAC Name |
[(2S)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-hydroxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H77N3O7S/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-30-40(49)52-34-36(33-47)53-41(50)31-24-21-18-15-13-16-19-22-27-32-44-39(48)29-26-25-28-38-42-37(35-54-38)45-43(51)46-42/h9-10,36-38,42,47H,2-8,11-35H2,1H3,(H,44,48)(H2,45,46,51)/b10-9-/t36-,37-,38-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSXRFXXINSBQ-QYFPMEDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H77N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677054 | |
| Record name | (2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-65-0 | |
| Record name | (2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate is a complex molecule with potential biological significance. Its structure suggests various functionalities that may influence cellular processes, making it a candidate for further investigation in pharmacological and biochemical contexts.
The molecular formula of the compound is with a molecular weight of approximately 757.07 g/mol. This compound features multiple functional groups that contribute to its biological activity, including hydroxyl and amide groups. The presence of a thieno[3,4-d]imidazol moiety indicates potential interactions with biological receptors or enzymes.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in cells. This is particularly relevant in contexts such as skin protection against UV-induced damage.
- Enzyme Inhibition : The structural components indicate potential for interaction with specific enzymes. For instance, the thieno[3,4-d]imidazole ring may inhibit biotin-dependent carboxylases, which are crucial in metabolic pathways including fatty acid synthesis and gluconeogenesis.
- Cellular Uptake : The long aliphatic chain may enhance membrane permeability, facilitating cellular uptake. This characteristic is essential for compounds intended for therapeutic use.
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₇₇N₃O₇S |
| Molecular Weight | 757.07 g/mol |
| Log P | 11 |
| Solubility | 1 mg/mL |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
Table 2: Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Potential to reduce ROS |
| Enzyme Inhibition | Possible inhibition of carboxylases |
| Membrane Permeability | Enhanced due to aliphatic chain |
Case Study 1: Antioxidant Activity
In vitro experiments demonstrated that the compound significantly reduces reactive oxygen species (ROS) levels in human keratinocyte cells exposed to UV light. The mechanism appears to involve scavenging free radicals and enhancing endogenous antioxidant defenses.
Case Study 2: Enzyme Interaction
A study investigating the inhibition of biotin-dependent enzymes showed that the compound acts as a competitive inhibitor for acetyl-CoA carboxylase. This interaction could potentially alter lipid metabolism and has implications for metabolic disorders.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Mechanism of Action : The thieno[3,4-d]imidazole component interacts with enzyme active sites, leading to altered enzymatic activity.
- Therapeutic Potential : Given its antioxidant properties and enzyme inhibition capabilities, this compound may serve as a lead candidate for developing treatments for conditions related to oxidative stress and metabolic dysregulation.
- Safety Profile : Preliminary toxicity assessments indicate low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Table 1: Structural Analogs of the Target Compound
Key Observations :
- The target compound’s extended dodecanoyl-oleate chain confers higher lipophilicity compared to shorter-chain analogs, likely reducing aqueous solubility .
Computational and Comparative Analyses
Structural Similarity
Chemical Space Networking
- The target compound clusters with biotin derivatives in chemical space networks, but its long acyl chains place it in a distinct subcluster focused on lipidated molecules .
Preparation Methods
Synthesis of the Hexahydrothienoimidazole Core
The (3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl (biotin) moiety is synthesized via a modified Sharpless asymmetric dihydroxylation and reductive amination sequence . Key steps include:
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Epoxide Formation : Methyl chloroacetate reacts with benzophenone in toluene under sodium methoxide catalysis to yield methyl 3,3-diphenyl-2,3-epoxypropionate .
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Stereoselective Rearrangement : Lewis acid-promoted intramolecular epoxide opening generates the thienoimidazole scaffold. Boron trifluoride etherate facilitates regioselective ring closure, achieving >99% enantiomeric excess (ee) for the (3aS,4S,6aR) configuration .
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Reductive Amination : The intermediate is treated with lithium borohydride to reduce ketones while preserving the thioether linkage .
Table 1: Optimization of Biotin Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Epoxide Formation | NaOMe, toluene, -5°C | 94.8 | 95.5 |
| Rearrangement | BF₃·Et₂O, 55°C | 75 | 99.9 |
| Reductive Amination | LiBH₄, THF, 0°C | 82 | 99.5 |
Functionalization of the Pentanoyl-Dodecanoyl Linker
The 12-aminododecanoic acid spacer is conjugated to the biotin core via amide bond formation:
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Activation of Biotin-Pentanoic Acid : 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid is activated using ethyl chloroformate in dichloromethane (DCM) with N-methylmorpholine as a base .
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Coupling with 12-Aminododecanoic Acid : The activated acid reacts with 12-aminododecanoic acid in tetrahydrofuran (THF) at room temperature for 12 hours, yielding the biotinylated dodecanamide . Excess reactants are removed via extraction with 5% sodium bicarbonate and crystallization from hexane .
Critical Considerations :
-
Solvent System : THF outperforms DMF in minimizing side reactions (89% yield vs. 72%) .
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) achieves >99% purity .
Stereoselective Synthesis of the Glycerol Backbone
The (2S)-3-hydroxypropyl group is constructed using chiral resolution and esterification:
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Sharpless Dihydroxylation : Methyl (9Z)-octadec-9-enoate undergoes asymmetric dihydroxylation with AD-mix-β to install the (2S,3R) diol configuration .
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Selective Protection : The primary hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether, while the secondary hydroxyl is activated as a mesylate .
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Nucleophilic Displacement : Reaction with sodium methoxide in methanol cleaves the mesylate, yielding (2S)-3-TBS-oxy-2-hydroxypropyl oleate .
Table 2: Glycerol Intermediate Characterization
| Parameter | Value |
|---|---|
| Optical Rotation ([α]D²⁵) | +12.3° (c 1.0, CHCl₃) |
| HPLC Purity | 99.8% |
| Melting Point | 45–47°C |
Final Assembly via Sequential Esterification
The biotin-dodecanoyl and oleate moieties are conjugated to the glycerol backbone:
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Deprotection of TBS Ether : Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group at 0°C .
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Esterification with Dodecanoyl Chloride : The free hydroxyl reacts with 12-(biotin-pentanamide)dodecanoyl chloride in pyridine/DCM (1:1) at 25°C for 6 hours .
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Final Esterification : The remaining hydroxyl group is esterified with (9Z)-octadec-9-enoyl chloride using 4-dimethylaminopyridine (DMAP) as a catalyst .
Reaction Optimization :
-
Catalyst Screening : DMAP (5 mol%) increases esterification efficiency to 94% compared to HOBt (78%) .
-
Temperature Control : Maintaining 25°C prevents olefin isomerization .
Purification and Characterization
Q & A
Q. Experimental Validation :
- Characterization : Use nuclear magnetic resonance (NMR) to confirm stereochemistry and Fourier-transform infrared spectroscopy (FTIR) to validate ester/amide linkages .
- Biological Assays : Test binding affinity to streptavidin via surface plasmon resonance (SPR) to confirm biotin-like activity .
Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer :
Synthesis challenges arise from stereochemical complexity and multiple functional groups. Key strategies include:
Stepwise Coupling :
- First, conjugate the biotin-like core to the dodecanoyl chain via EDC/NHS-mediated amidation .
- Second, esterify the glycerol backbone with oleic acid using DCC/DMAP catalysis .
Purification :
- Employ reverse-phase HPLC with a C18 column, using acetonitrile/water gradients to separate by hydrophobicity .
- Validate purity via high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) .
Q. Troubleshooting :
- If side reactions occur (e.g., hydrolysis of esters), optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Use design of experiments (DoE) to identify critical parameters (temperature, stoichiometry) affecting yield .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for olefinic protons (δ 5.3–5.4 ppm for (9Z)-double bond) and imidazolone protons (δ 4.0–4.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the glycerol and dodecanoyl regions .
Mass Spectrometry :
- ESI-MS : Confirm molecular weight ([M+H]+ expected ~950–1000 Da) .
FTIR : Identify ester (C=O stretch ~1740 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Methodological Answer :
Contradictions may arise from differences in assay conditions or structural nuances. Strategies include:
Comparative Structural Analysis :
- Overlay 3D structures of analogs using computational tools (e.g., Schrödinger Maestro) to identify critical pharmacophores .
Standardized Assays :
- Replicate bioactivity studies (e.g., antimicrobial or enzyme inhibition) under controlled conditions (pH, temperature, solvent) .
- Use isogenic cell lines to minimize variability in cellular uptake .
Meta-Analysis :
- Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in structure-activity relationships (SAR) .
Basic Question: What is the hypothesized biological role of this compound based on its structure?
Methodological Answer :
The compound’s biotin-like core suggests roles in:
Probe Development : Labeling cellular targets via streptavidin-biotin interactions (e.g., fluorescence microscopy) .
Drug Delivery : Utilize the oleate tail for incorporation into lipid nanoparticles (LNPs) to enhance bioavailability .
Enzyme Cofactors : Act as a synthetic analog for biotin-dependent carboxylases in metabolic studies .
Validation : Perform knockout studies in model organisms (e.g., E. coli) to assess metabolic rescue by the compound .
Advanced Question: How can researchers evaluate the environmental stability and degradation pathways of this compound?
Q. Methodological Answer :
Accelerated Stability Testing :
- Expose the compound to UV light, heat (40–60°C), and varying pH (2–12) to simulate environmental stress .
- Monitor degradation via LC-MS to identify breakdown products (e.g., free fatty acids, biotin derivatives) .
Biodegradation Studies :
- Incubate with soil or microbial consortia, quantifying residual compound via GC-MS .
Computational Modeling :
- Predict hydrolysis/oxidation pathways using software like EPI Suite or SPARC .
Basic Question: What in vitro models are suitable for studying this compound’s interactions with cellular membranes?
Q. Methodological Answer :
Liposome Assays :
- Prepare liposomes mimicking eukaryotic membranes (e.g., POPC:Cholesterol 7:3) and measure compound incorporation via fluorescence quenching .
Cell Culture :
- Use polarized epithelial cells (e.g., Caco-2) to assess apical/basolateral transport .
Surface Pressure-Area Isotherms :
Advanced Question: How can non-covalent interactions (e.g., hydrogen bonding, π-π stacking) influence this compound’s supramolecular assembly?
Q. Methodological Answer :
X-ray Crystallography : Resolve crystal structures to identify H-bond networks involving the imidazolone and ester groups .
Molecular Dynamics (MD) Simulations :
Isothermal Titration Calorimetry (ITC) :
- Quantify binding thermodynamics with receptors (e.g., avidin) to assess entropy/enthalpy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
